Compound Description: This compound features an imidazo[4,5-b]pyridone ring system substituted with a bromo group and an ethane fragment bearing an oxazolidine unit. The research highlights its crystal structure, which exhibits centrosymmetric dimers formed through N—H⋯O hydrogen bonds. []
Compound Description: This compound represents a complex molecule with a chiral center. It is highlighted in the context of patent literature describing its preparation and that of its intermediates. []
Relevance: Both this compound and 1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine belong to the class of imidazo[4,5-b]pyridine derivatives. The key difference lies in the substituents attached to this core structure. While the target compound has a cyclopropyl group at the 3-position and a N-methylmethanamine substituent at the 2-position, this related compound features a more complex substitution pattern with a cyclopentanecarboxamide moiety and a substituted thienylmethylpropyl amino group. []
Compound Description: ARQ 092 is described as a potent, orally bioavailable, and selective allosteric inhibitor of AKT kinases. It exhibits high enzymatic potency against AKT isoforms and inhibits tumor growth in a human xenograft mouse model of endometrial adenocarcinoma. []
Compound Description: MK-0974 is identified as a potent, selective, and orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonist. It displays significant therapeutic potential for treating migraine headaches. []
Compound Description: The research focuses on the crystal structure analysis of this compound, revealing its planar fused-ring system and the stabilization of its conformation through an intramolecular π⋯π interaction between the oxazolidine and phenyl rings. []
Relevance: This compound is closely related to 1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine, as both share the central imidazo[4,5-b]pyridine moiety. The distinction arises from the substituents on this core: a bromo group and a phenyl ring at the 6- and 2-positions, respectively, and an oxazolidin-2-one substituted ethyl group at the 3-position, contrasting with the cyclopropyl and N-methylmethanamine substituents in the target compound. []
Compound Description: This compound class, characterized by a fused tricyclic structure, shows potential for treating various diseases and pathologies, specifically those involving the Wnt signaling pathway, including cancer, abnormal cellular proliferation, angiogenesis, and fibrotic disorders. []
Relevance: Although sharing the imidazo[4,5-b]pyridine core with 1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine, these compounds exhibit a distinct structural difference with an additional pyrazolo[4,3-b]pyridine moiety fused to the core. This fusion results in a tricyclic system, differentiating them from the target compound. []
Compound Description: This group of compounds, featuring an imidazo[4,5-b]pyridine moiety linked to a substituted indazole ring, displays potent acaricidal and insecticidal properties. These compounds are highlighted in patent literature for their potential use as pesticides. []
Compound Description: This compound's crystal structure reveals two independent molecules in the asymmetric unit, highlighting conformational flexibility around the ester substituent. The imidazo[4,5-b]pyridine core and the phenyl ring exhibit specific dihedral angles. []
Relevance: This compound shares a close structural resemblance to 1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine, with both having an imidazo[4,5-b]pyridine core. The differences lie in the substituents attached to this core. The related compound has a bromo group at the 6-position, a phenyl ring at the 2-position, and an ethyl acetate group at the 3-position, distinguishing it from the cyclopropyl and N-methylmethanamine substituents in the target compound. []
Compound Description: Crystallographic studies of this compound reveal a nearly planar molecular skeleton stabilized by an intramolecular O—H⋯N hydrogen bond. The crystal packing is further strengthened by intermolecular N—H⋯O hydrogen bonds and weak π–π interactions. []
Compound Description: Structural analysis of this compound shows a nearly coplanar arrangement of the fused five- and six-membered rings. The acetyl group is slightly twisted relative to the imidazo[4,5-b]pyridine system. []
Compound Description: The research focuses on the crystal structure determination of this compound, highlighting the presence of π-π interactions and intermolecular C–H⋅ ⋅ ⋅N and C–H⋅ ⋅ ⋅O interactions that contribute to its crystal packing. []
Compound Description: BYK191023 is characterized as a selective and irreversible inhibitor of inducible nitric oxide synthase (iNOS). It exhibits a unique mechanism of action, acting as a reversible L-arginine-competitive inhibitor in the absence of NADPH but inducing time- and oxygen-dependent irreversible inactivation of iNOS in the presence of NADPH. []
Overview
1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine is a heterocyclic compound characterized by its imidazo[4,5-b]pyridine core and a cyclopropyl group. This compound has garnered attention for its potential therapeutic applications, particularly in modulating biological activities due to its unique structural features. The inclusion of a cyclopropyl moiety is significant as it can influence the compound's biological activity and stability.
Source and Classification
This compound is classified under heterocyclic compounds, specifically within the category of imidazo[4,5-b]pyridines. Its synthesis and analysis have been documented in various chemical databases and publications, highlighting its relevance in medicinal chemistry and pharmacology.
Synthesis Analysis
Methods
The synthesis of 1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine typically involves several key steps:
Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through various methods, including cyclization reactions involving 2-aminopyridines and carbonyl compounds.
Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via alkylation reactions using cyclopropyl halides or through palladium-catalyzed coupling reactions.
N-Methylmethanamine Addition: This step often employs amine coupling techniques, such as palladium-catalyzed amide coupling reactions, where primary amides react with activated halides to form the final product.
Technical Details
A common synthetic route involves using palladium catalysts for C–N bond formation, which is crucial for synthesizing complex heterocycles like this compound. The reaction conditions are optimized to maximize yield and minimize side products.
Molecular Structure Analysis
Structure and Data
The molecular formula for 1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine is C11H14N4. The InChI (International Chemical Identifier) for this compound is:
The InChI Key is ITTVCONFLQQCOS-UHFFFAOYSA-N. The structural features include a fused ring system that contributes to its biological activity and interactions with various biomolecules.
Chemical Reactions Analysis
Reactions and Technical Details
1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine can participate in several chemical reactions:
Oxidation: This compound can be oxidized to form N-oxides.
Reduction: Reduction reactions may yield reduced derivatives of the imidazo[4,5-b]pyridine structure.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyclopropyl or N-methylmethanamine groups are replaced by other functional groups. Common reagents for these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride.
Mechanism of Action
Process and Data
The mechanism of action for 1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine involves its interaction with specific biomolecules:
Binding to Receptors: It has been shown to modulate GABA A receptor activity, which plays a critical role in neurotransmission within the central nervous system.
Influencing Signaling Pathways: The compound affects various signaling pathways, including the NF-kappaB pathway involved in inflammation and immune responses.
These interactions suggest that the compound may have potential therapeutic effects in treating neurological disorders and inflammatory conditions.
Physical and Chemical Properties Analysis
Physical Properties
The physical properties of 1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine include:
Molecular Weight: Approximately 214.25 g/mol.
Chemical Properties
Key chemical properties include:
Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.
These properties are essential for understanding the compound's behavior in biological systems and its suitability for pharmaceutical applications.
Applications
Scientific Uses
1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine has potential applications in:
Pharmaceutical Development: Due to its ability to modulate neurotransmitter systems and inflammatory pathways.
Biochemical Research: As a tool for studying receptor interactions and signaling pathways in cellular models.
The ongoing research into this compound may lead to new therapeutic strategies for neurological disorders and other conditions influenced by GABAergic signaling or inflammatory processes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.